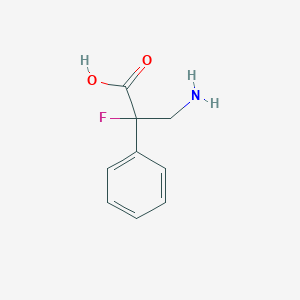
2-Bromo-4-cyclohexyl-6-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-cyclohexyl-6-methylpyridine is an organic compound with the molecular formula C12H16BrN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the second position, a cyclohexyl group at the fourth position, and a methyl group at the sixth position on the pyridine ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyclohexyl-6-methylpyridine can be achieved through various methods. One common method involves the bromination of 4-cyclohexyl-6-methylpyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at a temperature range of 0-25°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-cyclohexyl-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-cyclohexyl-6-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-cyclohexyl-6-methylpyridine depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-methylpyridine
- 4-Bromo-2-cyclohexylpyridine
- 2-Bromo-6-methylpyridine
Uniqueness
2-Bromo-4-cyclohexyl-6-methylpyridine is unique due to the presence of both a cyclohexyl group and a methyl group on the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems .
Eigenschaften
Molekularformel |
C12H16BrN |
|---|---|
Molekulargewicht |
254.17 g/mol |
IUPAC-Name |
2-bromo-4-cyclohexyl-6-methylpyridine |
InChI |
InChI=1S/C12H16BrN/c1-9-7-11(8-12(13)14-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
InChI-Schlüssel |
FPAVJSGWHATYEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)Br)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine](/img/structure/B15201056.png)
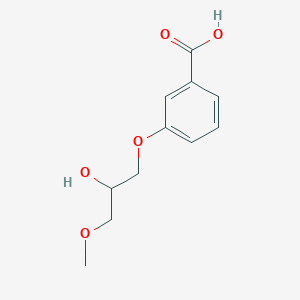
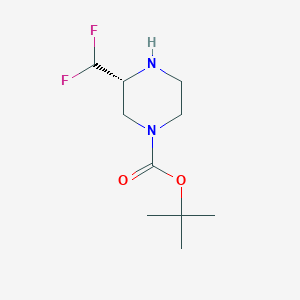
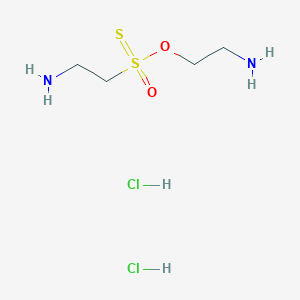
![3'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15201076.png)
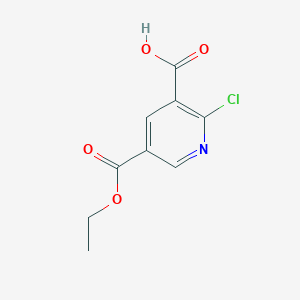
![(1R,2R,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B15201087.png)
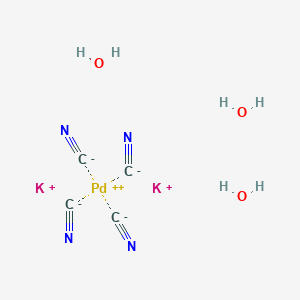


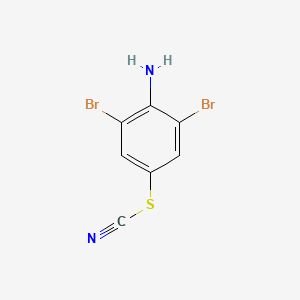
![5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B15201120.png)
![2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide](/img/structure/B15201128.png)
